![molecular formula C14H11BrO3 B3158715 4-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 860597-31-5](/img/structure/B3158715.png)

4-[(3-Bromobenzyl)oxy]benzoic acid

Vue d'ensemble

Description

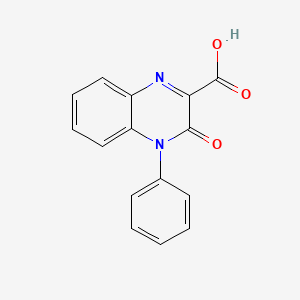

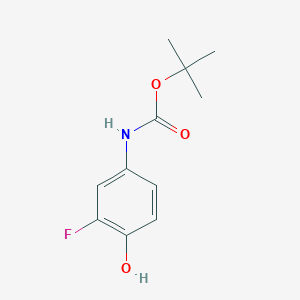

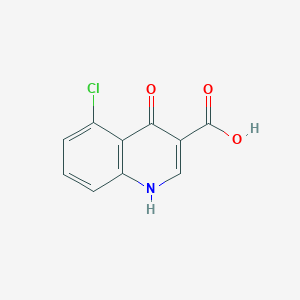

“4-[(3-Bromobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of “4-[(3-Bromobenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a bromobenzyl group via an oxygen atom . The presence of the bromine atom makes this compound more reactive than its non-brominated counterparts.Physical And Chemical Properties Analysis

“4-[(3-Bromobenzyl)oxy]benzoic acid” is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Chemical Synthesis and Stability

Studies on the degradation of certain pharmaceutical compounds in advanced oxidation processes have highlighted the significance of understanding the stability and reactivity of benzyl halides, including compounds structurally related to 4-[(3-Bromobenzyl)oxy]benzoic acid. These processes are crucial for determining the safest and most efficient way to manage pharmaceutical waste, ensuring that harmful by-products do not threaten the ecosystem (Qutob et al., 2022).

Environmental Impact

The environmental implications of organic compounds, including those related to 4-[(3-Bromobenzyl)oxy]benzoic acid, have been a subject of interest, particularly in the context of water pollution and treatment. Studies have focused on the occurrence, fate, and behavior of benzophenone and its derivatives (which share functional groups with 4-[(3-Bromobenzyl)oxy]benzoic acid) in aquatic environments. These investigations shed light on the persistence of organic pollutants and the challenges associated with their removal from wastewater (Haman et al., 2015).

Biological Activity

Research has also delved into the biological activities of benzoic acid derivatives. One study reviewed the use of benzoic acid as a food and feed additive, focusing on its ability to regulate gut functions. This indicates a broader interest in the health implications of benzoic acid derivatives, suggesting potential applications in dietary supplements and pharmaceuticals (Mao et al., 2019).

Analytical Methods

The development of analytical methods for identifying and quantifying parabens, closely related to 4-[(3-Bromobenzyl)oxy]benzoic acid in cosmetics, underscores the importance of monitoring these compounds in consumer products. Accurate detection and measurement ensure that cosmetic products remain safe and within regulatory standards (Mallika J.B.N et al., 2014).

Safety and Hazards

Safety data sheets suggest that exposure to “4-[(3-Bromobenzyl)oxy]benzoic acid” should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of inhalation or ingestion, medical attention should be sought immediately .

Orientations Futures

Mécanisme D'action

Target of Action

The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for benzylic compounds .

Mode of Action

The mode of action of 4-[(3-Bromobenzyl)oxy]benzoic acid involves several key steps . The compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting benzylic radical then reacts with NBS to form the brominated compound .

Biochemical Pathways

The compound’s bromination and oxidation reactions suggest that it may influence pathways involving benzylic compounds .

Pharmacokinetics

Similar benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-[(3-Bromobenzyl)oxy]benzoic acid may have similar pharmacokinetic properties.

Result of Action

The compound’s bromination and oxidation reactions suggest that it may induce changes in cellular proteins or enzymes that interact with benzylic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(3-Bromobenzyl)oxy]benzoic acid. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . These precautions suggest that environmental conditions can affect the compound’s stability and activity.

Propriétés

IUPAC Name |

4-[(3-bromophenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPOODVGKYUSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Bromobenzyl)oxy]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3158679.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)